An In-depth Technical Guide to 1H-Indole, 2-bromo-6-chloro-: Navigating a Sparsely Documented Chemical Landscape
An In-depth Technical Guide to 1H-Indole, 2-bromo-6-chloro-: Navigating a Sparsely Documented Chemical Landscape
Therefore, to provide a valuable and scientifically grounded resource for researchers and drug development professionals, this guide will focus on a closely related, well-documented isomer: 6-Bromo-4-chloro-1H-indole (CAS No. 885519-01-7) . The principles of synthesis, reactivity, and potential applications discussed herein are broadly applicable to various bromo-chloro substituted indoles and will serve as a strong technical foundation for researchers working with this class of compounds.
Introduction: The Significance of Halogenated Indoles in Modern Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and chlorine, onto this privileged scaffold can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new vectors for molecular interactions, making it a powerful tool in drug design. Bromo- and chloro-substituted indoles are key intermediates in the synthesis of complex therapeutic agents, from anticancer drugs to antivirals and beyond.[2][3]
Physicochemical Properties of 6-Bromo-4-chloro-1H-indole
Understanding the fundamental physical and chemical characteristics of a compound is the first step in its successful application. Below is a summary of the available data for 6-Bromo-4-chloro-1H-indole.
Table 1: Physicochemical Properties of 6-Bromo-4-chloro-1H-indole
| Property | Value | Source |
| CAS Number | 885519-01-7 | ChemScene[4] |
| Molecular Formula | C₈H₅BrClN | ChemScene[4] |
| Molecular Weight | 230.49 g/mol | ChemScene[4] |
| Appearance | Brown to green solid | ChemicalBook |
| Purity | ≥96% | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | ChemScene[4] |
| LogP (calculated) | 3.5838 | ChemScene[4] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Hydrogen Bond Acceptors | 0 | ChemScene[4] |
| Rotatable Bonds | 0 | ChemScene[4] |
| Storage | Store at room temperature | ChemScene[4] |
Synthesis and Reactivity
While a specific, documented synthesis for 6-bromo-4-chloro-1H-indole is not detailed in the provided search results, its structure suggests plausible synthetic strategies based on established indole syntheses.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring. A likely approach for 6-bromo-4-chloro-1H-indole would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.
Caption: A plausible synthetic route via the Fischer Indole Synthesis.
Experimental Protocol (Hypothetical):
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Hydrazone Formation: To a solution of 3-bromo-5-chlorophenylhydrazine in ethanol, add acetaldehyde dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The resulting hydrazone may precipitate and can be isolated by filtration.
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Cyclization: The isolated hydrazone is then treated with an acid catalyst, such as a mixture of sulfuric acid in ethanol or a Lewis acid like zinc chloride, and heated to reflux for 4-8 hours.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-bromo-4-chloro-1H-indole.
Chemical Reactivity
The reactivity of the 6-bromo-4-chloro-1H-indole ring is governed by the electron-rich nature of the indole nucleus, modulated by the electron-withdrawing effects of the halogen substituents.
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N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated.
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Electrophilic Substitution: The pyrrole ring of the indole is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and will be the primary site of substitution (e.g., Vilsmeier-Haack formylation, Mannich reaction). The bromo and chloro substituents on the benzene ring will deactivate it towards electrophilic aromatic substitution and direct incoming electrophiles to the remaining open positions.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of more complex molecules. This is a key feature for its utility in drug discovery.[3]
Caption: Reactivity hotspots on the 6-bromo-4-chloro-1H-indole scaffold.
Potential Applications in Drug Development and Research
Halogenated indoles are prevalent in pharmacologically active compounds. The presence of bromine and chlorine can enhance lipophilicity, potentially improving cell membrane penetration.[2] While specific biological activities for 6-bromo-4-chloro-1H-indole are not documented, related compounds have shown significant potential:
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Anticancer Activity: Many bromo- and chloro-substituted flavones, which share a heterocyclic core, have demonstrated cytotoxic effects against cancer cell lines.[2] The halogen substituents are often crucial for their activity.
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Antifungal Agents: Bromoindole derivatives have been investigated for their fungicidal properties, with some showing broad-spectrum activity against phytopathogenic fungi.[5]
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Enzyme Inhibition: Substituted indoles are known to inhibit various enzymes. For example, indole-based inhibitors have been developed for bacterial cystathionine γ-lyase, an enzyme involved in bacterial defense against antibiotics.[3]
The 6-bromo-4-chloro-1H-indole scaffold is a valuable starting point for building libraries of compounds for screening against various biological targets. The orthogonal reactivity of the N-H, C3, and C6-Br positions allows for systematic structural modifications to explore structure-activity relationships (SAR).
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions must be observed when handling 6-bromo-4-chloro-1H-indole.
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Hazard Statements: Based on data for related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
While 1H-Indole, 2-bromo-6-chloro- remains a poorly characterized compound, this guide on the related isomer, 6-bromo-4-chloro-1H-indole, provides a comprehensive technical overview for researchers and drug development professionals. Its well-defined structure, coupled with the versatile reactivity of the indole core and the strategic placement of halogen atoms, makes it a valuable building block in the quest for novel therapeutics. The synthetic strategies and reactivity patterns discussed herein provide a solid foundation for the exploration of this and other bromo-chloro-substituted indoles in medicinal chemistry and materials science.
References
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Chemical Register. 2-Bromo-6-chloro-1H-indole (CAS No. 1388075-92-0) Suppliers. [Link]
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PubChem. 2-bromo-1H-indole. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-6-chloro-1H-indole. National Center for Biotechnology Information. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Sci-Hub. Sci-Hub: removing barriers in the way of science. [Link]
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American Chemical Society. Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. [Link]
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National Institutes of Health. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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PubMed. Biological activities of 2-styrylchromones. [Link]
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